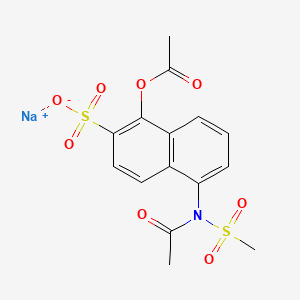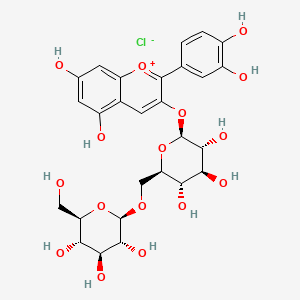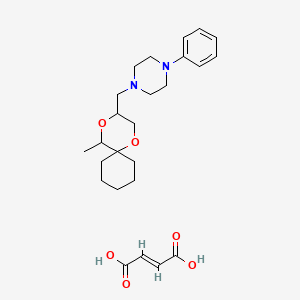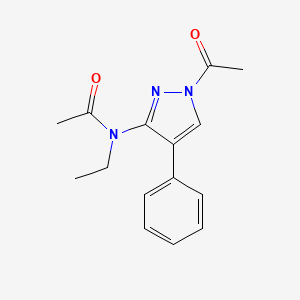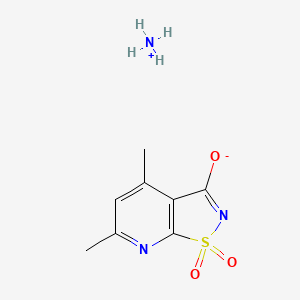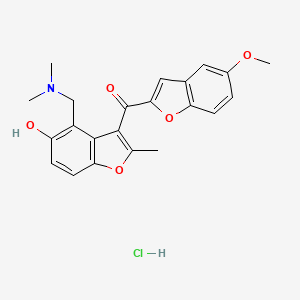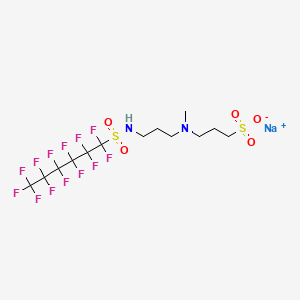
Trovafloxacin metabolite M3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trovafloxacin metabolite M3, also known as N-acetyltrovafloxacin, is a significant metabolite of trovafloxacin, a broad-spectrum antibiotic. Trovafloxacin was commonly marketed under the brand name Trovan by Pfizer. It is known for its antibacterial activity by inhibiting the uncoiling of supercoiled DNA in various bacteria by blocking the activity of DNA gyrase and topoisomerase IV . due to its hepatotoxic potential, trovafloxacin was withdrawn from the market .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trovafloxacin metabolite M3 involves the acetylation of trovafloxacin. This process typically requires the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure the selective acetylation of the amino group on the trovafloxacin molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Trovafloxacin metabolite M3 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.
Substitution: Common reagents include halogenating agents such as chlorine or bromine. The reaction is typically carried out under mild conditions to ensure selective substitution.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives often exhibit different pharmacological properties compared to the parent compound.
Wissenschaftliche Forschungsanwendungen
Trovafloxacin metabolite M3 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of drug metabolism and pharmacokinetics.
Biology: It is used in the study of bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: It is used in the study of the pharmacological effects of trovafloxacin and its metabolites.
Industry: It is used in the development of new antibiotics and the study of drug safety and efficacy.
Wirkmechanismus
The mechanism of action of trovafloxacin metabolite M3 involves the inhibition of DNA gyrase and topoisomerase IV, similar to the parent compound trovafloxacin . These enzymes are essential for the replication and transcription of bacterial DNA. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to their death.
Vergleich Mit ähnlichen Verbindungen
Trovafloxacin metabolite M3 can be compared with other similar compounds, such as:
Ciprofloxacin: Another fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV.
Levofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: A fluoroquinolone antibiotic with enhanced activity against Gram-positive bacteria.
This compound is unique due to its specific acetylation, which may result in different pharmacokinetic and pharmacodynamic properties compared to other fluoroquinolones .
Eigenschaften
CAS-Nummer |
175426-02-5 |
|---|---|
Molekularformel |
C22H17F3N4O4 |
Molekulargewicht |
458.4 g/mol |
IUPAC-Name |
7-[(1R,5S)-6-acetamido-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H17F3N4O4/c1-9(30)26-18-12-6-28(7-13(12)18)21-16(25)5-11-19(31)14(22(32)33)8-29(20(11)27-21)17-3-2-10(23)4-15(17)24/h2-5,8,12-13,18H,6-7H2,1H3,(H,26,30)(H,32,33)/t12-,13+,18? |
InChI-Schlüssel |
CMOSICBJHWQANO-NCNPBXTDSA-N |
Isomerische SMILES |
CC(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F |
Kanonische SMILES |
CC(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



